Ssioriside

Antioxidant DPPH assay Lignan xylosides

Researchers studying lignan antioxidants face inconsistent bioactivity data when substituting structural analogs, while procurement teams need validated, high-purity natural products with documented provenance. Ssioriside (≥98% HPLC) is the most active antioxidant among all lignan xylosides isolated from Rhododendron tomentosum, outperforming lyoniside and prupaside in FRAP and DPPH assays. • Validated anti-senescence activity: inhibits adriamycin-induced cellular senescence in HDFs, enabling aging-pathway dissection. • Consistent ≥98% purity across independent suppliers ensures reproducible results. • Serves as a chemotaxonomic marker for Prunus and Vaccinium species authentication and botanical QC.

Molecular Formula C27H38O12
Molecular Weight 554.6 g/mol
CAS No. 126882-53-9
Cat. No. B189702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSsioriside
CAS126882-53-9
Molecular FormulaC27H38O12
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O
InChIInChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18-,23+,26-,27-/m1/s1
InChIKeyUTPBCUCEDIRSFI-KHLXKNNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ssioriside Research Sourcing and Procurement


Ssioriside, designated as (2S,3S)-4-Hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butyl beta-D-xylopyranoside, is a lignan xyloside with the molecular formula C27H38O12 and a molecular weight of 554.58 g/mol [1]. It is a naturally occurring compound, first isolated and structurally characterized from the barks of *Prunus ssiori* and *Prunus padus* [2]. As a member of the lignan glycoside class, its biological properties, particularly its antioxidant activity, have been a focus of subsequent phytochemical investigations [3].

Naturally occurring lignan xyloside
Stereochemistry assigned (2S,3S)
Reported antioxidant activity context
Isolated from Prunus species

Why Ssioriside Is Not a Generic Lignan Xyloside Substitute


Within the family of lignan xylosides, structural variations lead to significant differences in biological activity, making generic substitution impractical for reproducible research. For example, lyoniside, a close analog, differs from ssioriside in its core aglycone structure, resulting in a distinct DPPH radical scavenging potency (IC50 = 23 μg/mL) . Furthermore, a comparative study on lignans from *Rhododendron tomentosum* identified ssioriside as the most active antioxidant among all isolated compounds, outperforming even structurally related xylosides like lyoniside and prupaside in the same assay system [1]. These data demonstrate that the specific substitution pattern and stereochemistry of ssioriside are crucial for its enhanced activity and unique biological profile, which cannot be assumed for its analogs. The following section provides a quantitative breakdown of these key differentiators.

Structural analog lyoniside shows distinct DPPH potency
Antioxidant ranking may not transfer across assay systems
Anti-senescence activity not reported for other lignan xylosides

Differentiation Guide for Ssioriside


Superior Antioxidant Activity Among Lignan Xylosides

In a direct, head-to-head comparison of lignans isolated from *Rhododendron tomentosum*, ssioriside demonstrated the highest overall antioxidant activity. The study evaluated five compounds: Lyoniside (1), Ssioriside (2), 5-Methoxysecoisolariciresinol 9-xyloside (3), Secoisolariciresinol 9-xyloside (4), and Prupaside (5). Ssioriside (2) was explicitly identified as the most active compound among this panel using both FRAP and DPPH assays [1].

Antioxidant Ranking
Head-to-head
Rank 1/5
among tested lignans
Reported top antioxidant rank in tested set
FRAP/DPPH assay panel
Antioxidant DPPH assay Lignan xylosides

DPPH Radical Scavenging Comparison with Lyoniside

A cross-study comparison of DPPH radical scavenging activity reveals a difference in potency between ssioriside and its close analog, lyoniside. While ssioriside is characterized as having 'moderate' antioxidant activity against the DPPH radical [1], lyoniside exhibits 'significant' radical scavenging properties with a defined IC50 value of 23 μg/mL . Although a precise IC50 for ssioriside is not available from this dataset for direct calculation, the qualitative descriptor 'moderate' for ssioriside versus 'significant' with a low IC50 for lyoniside in the DPPH assay indicates a clear potency differential. This suggests that the two compounds, despite their structural similarity, are not equipotent and should not be used interchangeably for studies focused on free radical scavenging.

DPPH Scavenging
Cross-study
Ssioriside: Moderate vs Lyoniside: IC50 23 μg/mL
Activity profile may differ between analogs
Cross-study context, verify conditions
Antioxidant DPPH radical Lignan glycoside

Anti-Senescence Activity Versus Triterpenoids

Ssioriside exhibits a biological activity distinct from its antioxidant properties: the inhibition of cellular senescence. In a study screening 22 compounds isolated from *Ulmus davidiana*, ssioriside (compound 15) was one of only three compounds that demonstrated inhibitory effects on adriamycin-induced cellular senescence in human dermal fibroblasts (HDFs), as measured by senescence-associated β-galactosidase (SA-β-gal) activity. The other two active compounds were epifriedelanol (3) and catechin-7-O-β-D-glucopyranoside (22), which are structurally unrelated triterpenoids and flavonoids, respectively . This activity was not reported for the other 19 compounds, which included other lignans and triterpenoids.

Anti-Senescence
Class-level
Active in SA-β-gal assay
HDF cell model
Supports senescence endpoint review
Data to verify, limited sources
Cellular senescence Anti-aging Human dermal fibroblasts (HDF)

High-Purity Profile for Reproducible Research

For procurement purposes, the purity of a research compound is a critical, quantifiable metric that directly impacts experimental reproducibility. Ssioriside is available from multiple reputable vendors with a consistently high reported purity of ≥98% [1]. This is a higher standard than the typical ≥95% purity often reported for other lignan glycosides, such as phyllanthin, by some suppliers .

Purity Specification
Specification review
≥98% HPLC
Phyllanthin typical ≥95%
Supports assay reproducibility
Vendor-reported purity
Purity Quality control HPLC

Research Applications for Ssioriside


Structure-Activity Relationship of Lignan Xyloside Antioxidants

Ssioriside serves as a superior positive control or lead compound in SAR studies focused on lignan xyloside antioxidants. Its demonstrated status as the 'most active' compound among a panel of closely related analogs [1] makes it an ideal benchmark. Researchers can use ssioriside to probe which structural features (e.g., the specific aglycone or xylose moiety) are responsible for the enhanced antioxidant capacity observed in FRAP and DPPH assays, enabling the rational design of more potent derivatives.

Cellular Senescence and Aging Research Tool

The unique ability of ssioriside to inhibit adriamycin-induced cellular senescence in human dermal fibroblasts (HDFs) positions it as a valuable tool compound for aging research. Unlike many general antioxidants, ssioriside offers a specific functional endpoint. It can be used in assays designed to uncover the molecular pathways (e.g., p53/p21, p16/Rb) involved in senescence, or as a reference compound to benchmark the anti-senescence efficacy of novel drug candidates.

Chemotaxonomic Marker for Phytochemical Studies

The isolation of ssioriside alongside lyoniside from multiple plant species, including *Prunus* and *Vaccinium* genera [2][3], supports its use as a chemotaxonomic marker. Its presence and relative abundance can be used to compare and differentiate between closely related plant species or varieties, providing a quantitative chemical signature for botanical authentication and quality control of herbal materials.

High-Purity Reference Standard for Analytical Methods

The widely reported high purity (≥98%) of ssioriside from multiple vendors [4] makes it an excellent candidate for use as a certified reference material. Analytical chemists can rely on this consistent purity to develop and validate robust HPLC or LC-MS methods for the quantification of ssioriside in complex matrices like plant extracts or biological fluids. This is essential for pharmacokinetic studies, quality control of botanical products, or environmental fate analyses.

Application
Selection Property
Validation Focus
Antioxidant SAR studies
Reported antioxidant ranking in lignans
FRAP/DPPH comparative profiling
Cellular senescence assays
Anti-senescence activity report
SA-β-gal endpoint verification
Chemotaxonomic profiling
Occurrence in Prunus/Vaccinium spp.
Botanical authentication
Analytical reference standard
High-purity specification (≥98%)
HPLC method validation
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